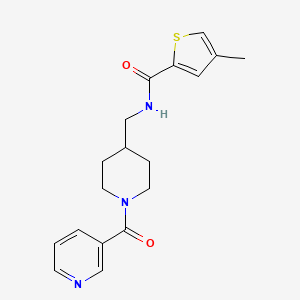
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Wirkmechanismus
Target of Action
The primary target of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming a strong hydrogen bond with the amino acid residues of the enzyme . This interaction inhibits the enzymatic activity of SDH, thereby affecting the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two critical biochemical pathways in cellular respiration . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce energy, while the electron transport chain generates a proton gradient across the inner mitochondrial membrane, driving ATP synthesis .
Result of Action
The compound exhibits antifungal activity against various fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . The inhibition of SDH disrupts the energy production in these organisms, leading to their death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with piperidine.
Coupling of the Thiophene and Piperidine Moieties: The final step involves coupling the thiophene ring with the piperidine moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Other thiophene derivatives with similar structures include 2-acetylthiophene and 2-bromothiophene.
Piperidine Derivatives: Compounds like 4-nicotinoylpiperidine and 4-methylpiperidine share structural similarities.
Uniqueness
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring and the nicotinoylpiperidine moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-9-16(24-12-13)17(22)20-10-14-4-7-21(8-5-14)18(23)15-3-2-6-19-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIOFRYSVNSXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
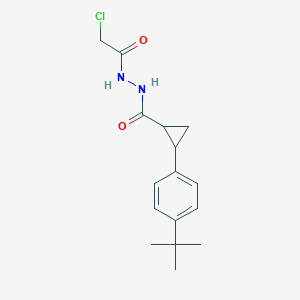
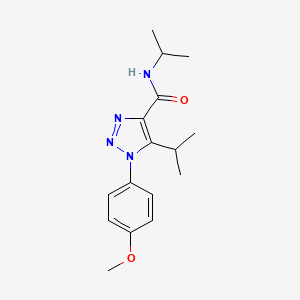

![2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)
![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2474626.png)
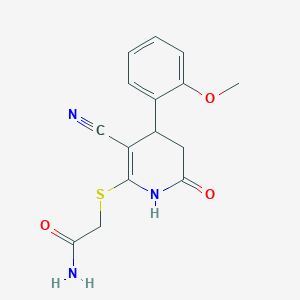
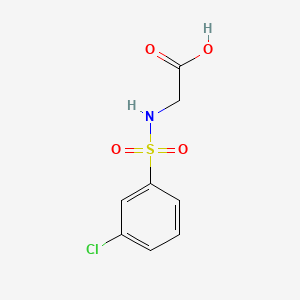
![5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)

![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)
![(1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one](/img/structure/B2474638.png)

